![molecular formula C23H26F3N3O4 B2500371 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid CAS No. 1354448-64-8](/img/structure/B2500371.png)
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid
Description
This compound is a structurally complex benzoic acid derivative featuring a fused indazolone core (6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl) and a 4-hydroxycyclohexylamino substituent at the 2-position of the benzene ring.
Propriétés
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(2)10-17-19(18(31)11-22)20(23(24,25)26)28-29(17)13-5-8-15(21(32)33)16(9-13)27-12-3-6-14(30)7-4-12/h5,8-9,12,14,27,30H,3-4,6-7,10-11H2,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERFYDXQKXIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)O)NC4CCC(CC4)O)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by multiple functional groups that contribute to its biological activity. Key properties include:
- Molecular Weight : 440.5 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 8
- Rotatable Bond Count : 6
These properties suggest a significant potential for interaction with biological targets, which is crucial for its pharmacological effects .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl2 .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
RB7 | HT-29 | 8.18 | Mitochondrial apoptosis via Caspase activation |
2. Estrogenic Activity
The compound is structurally related to known estrogenic compounds. Studies have demonstrated that similar benzoic acid derivatives can stimulate estrogen receptor pathways, leading to increased proliferation in estrogen-responsive cell lines such as MCF-7. This activity is mediated through the activation of signaling pathways including ERK and PI3K/AKT .
3. Antioxidant Properties
Compounds within this class have also been evaluated for their antioxidant capabilities. They demonstrate the ability to inhibit lipid peroxidation and scavenge free radicals, suggesting potential applications in oxidative stress-related diseases .
Case Studies
Several studies have highlighted the biological activities of compounds related to the target molecule:
Case Study 1: Anticancer Effects
A study evaluated the antiproliferative effects of various synthesized compounds on human colon cancer cell lines (HCT-116 and HT-29). The results indicated that certain derivatives induced apoptosis effectively through mitochondrial pathways .
Case Study 2: Estrogen Receptor Modulation
Research on analogs of 4-hydroxybenzoic acid revealed their capacity to enhance coenzyme Q biosynthesis in mammalian cell cultures, demonstrating a functional role in cellular metabolism and signaling pathways relevant to cancer and aging .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : Activation of the mitochondrial apoptotic pathway through upregulation of pro-apoptotic factors.
- Estrogen Receptor Activation : Interaction with estrogen receptors leading to enhanced cell proliferation and survival.
- Antioxidant Activity : Scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.
Applications De Recherche Scientifique
Mitochondrial Dysfunction and Coenzyme Q10 Biosynthesis
Recent studies highlight the role of 4-hydroxybenzoic acid (a related compound) in restoring coenzyme Q10 (CoQ10) biosynthesis in cells deficient in COQ2. This restoration is crucial as CoQ10 is vital for mitochondrial function and energy production. The compound has been shown to enhance cell viability under stress conditions by stimulating the expression of CoQ10 biosynthesis enzymes .
Case Study:
In a mouse model of CoQ deficiency, supplementation with 4-hydroxybenzoic acid normalized mitochondrial function and rescued cardiac insufficiency and neurodevelopmental delays . This suggests that similar compounds could be effective in treating mitochondrial disorders.
Antineoplastic Activity
The compound's structural features may also confer antineoplastic properties. Compounds with similar frameworks have been reported to inhibit tyrosine kinases involved in cancer progression, such as c-Abl and Bcr-Abl. These pathways are critical in various neoplastic diseases, including leukemia .
Research Findings:
Studies have indicated that derivatives of related compounds can effectively target these kinases, suggesting that our compound may also possess similar inhibitory effects.
Potential Neuroprotective Effects
Given the implications of mitochondrial dysfunction in neurodegenerative diseases, the neuroprotective potential of this compound warrants investigation. The enhancement of mitochondrial function through CoQ10 restoration may provide therapeutic benefits in conditions like Parkinson's disease or Alzheimer's disease.
Supporting Evidence:
Research has demonstrated that enhancing CoQ10 levels can ameliorate symptoms associated with neurodegenerative disorders, indicating a promising avenue for further exploration with this compound .
Analyse Des Réactions Chimiques
Carbamate and Carbonate Formation Reactions
The hydroxyl group on the trans-4-hydroxycyclohexylamine undergoes nucleophilic substitution with carbonylating agents to form carbamates or carbonates. These reactions are critical for prodrug synthesis or enhancing solubility.
Key Observations :
-
Base Role : Triethylamine deprotonates the hydroxyl group, facilitating nucleophilic attack on carbonyl reagents.
-
Solvent Dependency : Polar aprotic solvents (DMF) enhance reaction rates for carbamate formation, while DCM is suitable for carbonate synthesis.
Coupling Reactions with Heterocyclic Amines
The compound’s derivatization extends to complex heterocycles for targeted drug delivery:
Significance :
-
Such couplings enhance proteolysis-targeting chimera (PROTAC) capabilities by linking SNX-2112 to E3 ligase ligands.
General Reaction Trends
-
Temperature Sensitivity : Reactions at 45°C show reduced yields compared to RT, likely due to intermediate instability.
-
Purification : Silica gel chromatography is standard, with ESMS and ¹H NMR (400 MHz) used for validation .
-
Hazard Profile : Warning (GHS07) for oral toxicity (H302), necessitating precautions like PPE and proper ventilation .
Structural Confirmation Data
Example Product Characterization :
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzoic acid derivatives modified with heterocyclic and substituted cycloalkyl groups. Key structural analogues include:
*Estimated using fragment-based calculations.
Functional Comparisons
Bioactivity Potential: The indazolone core in the target compound is distinct from the triazine rings in analogues 4i, 4j, and 5l. Indazolones are known for kinase inhibition (e.g., PAK1, CDK2), whereas triazines often target DNA replication or dihydrofolate reductase . The trifluoromethyl group in the target compound may confer greater metabolic stability compared to the bromo (5l) or methoxy (4j) substituents in analogues, as CF₃ groups resist oxidative degradation .
Compared to methyl benzoate derivatives (e.g., 5l), the free carboxylic acid in the target compound may reduce cell permeability but enhance protein-binding interactions .
Synthetic Accessibility :
- The indazolone core likely requires multi-step synthesis (e.g., cyclocondensation of hydrazines with ketones), whereas triazine-linked analogues (e.g., 4i, 4j) are synthesized via nucleophilic aromatic substitution, a more straightforward route .
Similarity Indexing
Using the Tanimoto coefficient method (as in ), the target compound would show low similarity (<30%) to triazine-linked analogues (4i, 4j) due to divergent core structures. However, it may share moderate similarity (~50–60%) with other indazolone-based kinase inhibitors, depending on substituent alignment .
Research Findings and Implications
- Structural Uniqueness: The combination of indazolone and 4-hydroxycyclohexylamino groups distinguishes this compound from simpler benzoic acid derivatives. This design may optimize both solubility (via the hydroxycyclohexyl group) and target engagement (via the indazolone core).
- Limitations: No direct bioactivity data for the target compound are available in the provided evidence. Predictions are based on structural analogues, necessitating experimental validation.
- Potential Applications: Likely candidates include kinase inhibitors (e.g., anticancer agents) or anti-inflammatory drugs, given the prevalence of indazolones in these domains .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, trifluoromethylation, and amidation. A common approach is:
- Step 1 : Condensation of a substituted indazole precursor with a trifluoromethylating agent under reflux in ethanol/acetic acid (see ).
- Step 2 : Coupling the intermediate with a 4-hydroxycyclohexylamine derivative via nucleophilic aromatic substitution.
- Step 3 : Hydrolysis of the benzamide group to yield the final benzoic acid derivative.
Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied. For example, reflux times may be adjusted (e.g., 4–6 hours) to maximize yield while minimizing side products . NMR and LC-MS are used to monitor intermediate purity .
Advanced: How can computational modeling improve the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity during cyclization and trifluoromethylation. For example:
- Reaction Path Search : Tools like GRRM or SCINE model alternative pathways for the indazole core formation, identifying low-energy intermediates .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) to stabilize intermediates and reduce byproducts .
- Machine Learning : AI platforms (e.g., ChemOS) analyze historical reaction data to recommend optimal catalyst ratios or temperatures .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : 1H/13C NMR confirms regiochemistry (e.g., indazole C3 trifluoromethylation) and cyclohexylamine substitution. Key signals include:
- δ ~7.5–8.0 ppm (aromatic protons on benzoic acid).
- δ ~3.5–4.0 ppm (hydroxycyclohexyl NH coupling) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and indazole N-H at ~3200 cm⁻¹ .
- HRMS : Validates molecular formula (C23H27F3N4O3, [M+H]+ = 481.2021) .
Advanced: How can molecular docking predict this compound’s biological targets?
Answer:
- Target Identification : Docking into kinases (e.g., JAK2) or GPCRs using AutoDock Vina. The trifluoromethyl group’s electronegativity and benzoic acid’s hydrophilicity guide binding pocket selection .
- Free Energy Calculations : MM/GBSA or PMF analysis quantifies binding affinity, prioritizing targets with ΔG < -8 kcal/mol .
- Validation : Compare docking results with experimental IC50 values from kinase inhibition assays .
Basic: What assays are used to evaluate biological activity?
Answer:
- In Vitro :
- Kinase Inhibition : ADP-Glo™ assay against a panel of 50 kinases.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2) with IC50 determination .
- ADME : Solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Advanced: How should researchers resolve contradictions in activity data across assays?
Answer:
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .
- Mechanistic Studies : SPR (surface plasmon resonance) validates binding kinetics if IC50 and Ki values conflict .
- Structural Reanalysis : Re-examine X-ray crystallography or cryo-EM data to confirm binding modes .
Basic: How is solubility improved for in vivo studies?
Answer:
- Salt Formation : Convert the benzoic acid to a sodium salt (pH 7.4 buffer).
- Co-Solvents : Use 10% DMSO/PEG-400 mixtures for intravenous dosing .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance bioavailability .
Advanced: What strategies optimize reaction pathways for scale-up?
Answer:
- Flow Chemistry : Continuous synthesis reduces batch variability. Example: Microreactor setup for indazole cyclization at 100°C .
- Catalyst Screening : High-throughput experimentation (HTE) identifies Pd/C or enzyme catalysts for greener amidation .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.